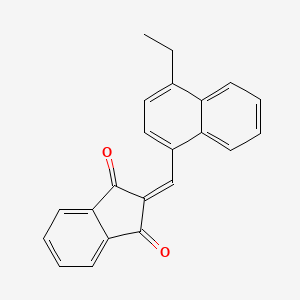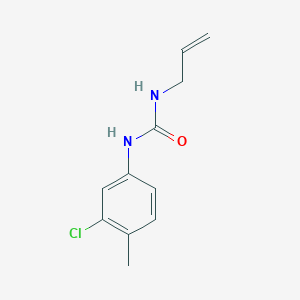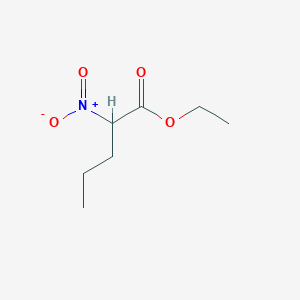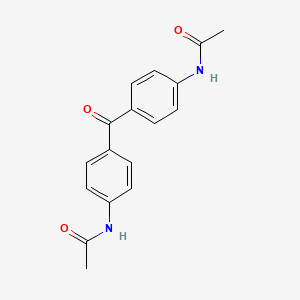
1,1-Dibutyl-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutyl-3-(p-tolyl)urée : est un composé organique de formule moléculaire C16H26N2O et de masse molaire de 262,398 g/mol C'est un dérivé d'urée caractérisé par la présence de deux groupes butyle et un groupe p-tolyle liés aux atomes d'azote du motif urée
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles :
La 1,1-dibutyl-3-(p-tolyl)urée peut être synthétisée par réaction de la p-toluidine avec le chlorure de dibutylcarbamique en présence d'une base telle que la triéthylamine. La réaction se produit généralement dans un solvant organique comme le dichlorométhane sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle :
Bien que les méthodes de production industrielle spécifiques de la 1,1-dibutyl-3-(p-tolyl)urée ne soient pas bien documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles utilisées en laboratoire. Le procédé peut être optimisé pour obtenir des rendements et une pureté plus élevés grâce à l'utilisation de techniques de purification avancées et de réacteurs à écoulement continu.
Analyse Des Réactions Chimiques
Types de réactions :
La 1,1-dibutyl-3-(p-tolyl)urée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés d'urée correspondants avec des chaînes latérales oxydées.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés d'amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes butyle ou p-tolyle sont remplacés par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome ; conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; conditions anhydres.
Substitution : Divers nucléophiles ; solvants comme le dichlorométhane ou l'éthanol.
Principaux produits :
Oxydation : Dérivés d'urée oxydés.
Réduction : Dérivés d'amine.
Substitution : Dérivés d'urée substitués avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Chimie :
La 1,1-dibutyl-3-(p-tolyl)urée est utilisée comme réactif en synthèse organique pour la préparation de divers dérivés d'urée. Elle sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisée dans le développement de nouveaux matériaux .
Biologie :
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut être utilisé dans la conception d'inhibiteurs ou de modulateurs de l'activité enzymatique.
Médecine :
Industrie :
Dans le secteur industriel, la 1,1-dibutyl-3-(p-tolyl)urée peut être utilisée dans la formulation de produits chimiques de spécialité, de revêtements et de polymères. Ses propriétés chimiques uniques la rendent adaptée à diverses applications en science des matériaux .
5. Mécanisme d'action
Le mécanisme d'action de la 1,1-dibutyl-3-(p-tolyl)urée implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur de l'activité enzymatique en se liant au site actif ou aux sites allostériques. Les voies spécifiques et les cibles moléculaires dépendent du contexte de son application et du système biologique étudié .
Mécanisme D'action
The mechanism of action of 1,1-Dibutyl-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The specific pathways and molecular targets depend on the context of its application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires :
1-Cyclohexyl-3-(p-tolyl)urée : Ce composé possède un groupe cyclohexyle au lieu de groupes butyle, ce qui conduit à des propriétés chimiques et physiques différentes.
1,1-Diisobutyl-3-(p-tolyl)urée : Similaire à la 1,1-dibutyl-3-(p-tolyl)urée mais avec des groupes isobutyle, ce qui peut affecter sa réactivité et ses applications.
Unicité :
La 1,1-dibutyl-3-(p-tolyl)urée est unique en raison de la présence de deux groupes butyle et d'un groupe p-tolyle, qui confèrent des propriétés chimiques spécifiques telles que la solubilité, la réactivité et les interactions potentielles avec les cibles biologiques. Sa structure permet des applications diverses dans divers domaines de la recherche et de l'industrie .
Propriétés
Numéro CAS |
56124-73-3 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1,1-dibutyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) |
Clé InChI |
SRAWWSSZOMEQHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)



![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)

![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)






![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
